

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B1310615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde**, a crucial chiral building block in modern organic synthesis. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its utility in key chemical transformations.

Core Physical and Chemical Properties

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-(+)-Glyceraldehyde acetonide, is a colorless to pale yellow liquid at room temperature.^{[1][2]} It is a chiral molecule widely employed as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals.^[2]

Quantitative Physical Properties

The key physical properties of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions
Molecular Formula	C ₆ H ₁₀ O ₃		
Molecular Weight	130.14	g/mol	
Boiling Point	139	°C	at 1 atm
Density	1.045	g/mL	at 25 °C
Refractive Index	1.454		at 20 °C
Optical Rotation	+53.8	°	at 22 °C (c=2 in chloroform)
Flash Point	62	°C	Closed Cup

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the key physical properties of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde**.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small quantities of liquid is the capillary method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)
- Liquid sample

Procedure:

- A small amount of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde** is placed in the fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[2]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath

- Liquid sample

Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
- The pycnometer is filled with **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde**, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
- The volume of the liquid is adjusted to the mark on the pycnometer, and any excess liquid is carefully removed from the outside.
- The mass of the pycnometer filled with the liquid is determined.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (to control the temperature of the prisms)
- Light source (typically a sodium D-line source)
- Dropper
- Liquid sample

Procedure:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.
- The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- A few drops of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde** are placed on the surface of the measuring prism.
- The prisms are closed and the instrument's light source is switched on.
- The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Optical Rotation Measurement (Polarimetry)

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance. This property is crucial for chiral molecules.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length
- Sodium D-line light source
- Liquid sample and a suitable solvent (e.g., chloroform)

Procedure:

- A solution of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde** of a known concentration is prepared in a suitable solvent (e.g., 2 g in 100 mL of chloroform).
- The polarimeter is calibrated by first measuring the optical rotation of the pure solvent (the blank).
- The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
- The cell is placed in the polarimeter, and the angle of rotation is measured.
- The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$, where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Flash Point Determination (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The closed-cup method is commonly used as it provides a more conservative and safer estimate of the flash point.

Apparatus:

- Pensky-Martens closed-cup tester or a similar apparatus
- Thermometer
- Ignition source (e.g., a small flame or an electric spark)
- Liquid sample

Procedure:

- The sample cup of the Pensky-Martens apparatus is filled with **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde** to the specified level.
- The lid is securely closed.
- The sample is heated at a slow, constant rate while being stirred.

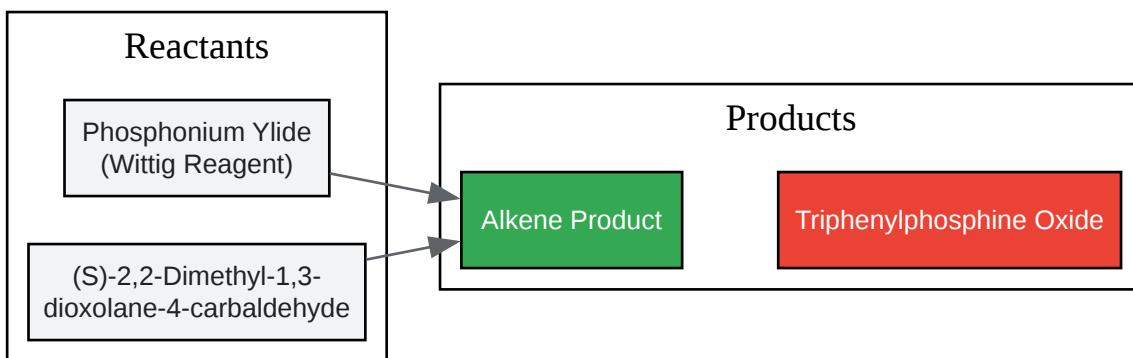
- At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[1][3][4][5][6]

Applications in Synthesis

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a key starting material in the synthesis of various high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Gemcitabine

A significant application of this chiral aldehyde is in the synthesis of Gemcitabine, a chemotherapy drug used to treat various cancers.[2] The synthesis involves a series of complex steps where the stereochemistry of the starting material is crucial for the final product's biological activity.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of Gemcitabine.

Wittig Reaction

The aldehyde functional group of **(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde** readily participates in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds.[7] This reaction allows for the conversion of the aldehyde into a variety of alkene-containing structures, further expanding its synthetic utility.

[Click to download full resolution via product page](#)

Caption: General scheme of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310615#s-2-2-dimethyl-1-3-dioxolane-4-carbaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com